molecular formula C18H20N4O3 B5557103 N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide

N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide

Cat. No. B5557103
M. Wt: 340.4 g/mol
InChI Key: ZQZQIZNSWXPAJC-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide, also known as HPP-4382, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Crystal Engineering and Pharmaceutical Co-crystals The novel carboxamide-pyridine N-oxide synthon, involving N-H...O- hydrogen bonding and C-H...O interactions, demonstrates the ability to assemble isonicotinamide N-oxide in a triple helix architecture. This heterosynthon has been utilized to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, showcasing its potential in crystal engineering and the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Hydrogel Formation A study on pyridyl amides derived from isonicotinic acid among others revealed that N-(4-pyridyl)isonicotinamide is an efficient hydrogelator, with capabilities of forming hydrogels at a wide range of concentrations. This property was unique to N-(4-pyridyl)isonicotinamide among the amides tested, indicating its potential in developing nonpolymeric hydrogels for various applications (Kumar, Jose, Dastidar, & Das, 2004).

Molecular Dynamics and Corrosion Inhibition Quantum chemical calculations and molecular dynamics simulations have been applied to study the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These studies provide insights into the global reactivity parameters and adsorption behaviors, offering a foundation for understanding the corrosion inhibition mechanisms of compounds with similar structures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Drug Metabolism and Pharmacokinetics The metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase inhibitors in rats, dogs, and humans have been extensively studied, revealing the complex metabolic pathways involved. These findings are crucial for understanding the biotransformation and elimination processes of therapeutics bearing structural similarities, thereby aiding in the design of drugs with optimized pharmacokinetic profiles (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).

Extraction and Radiolysis Behavior Research into the selectivity and radiolysis behavior of isonicotinamides and dipicolinamides as extractants for various metal ions from nitric acid solutions has shed light on the structural stability and extraction efficiency of these compounds. This research provides valuable insights into the application of such compounds in nuclear waste management and the recovery of valuable metals (Mowafy, 2007).

properties

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-(2-pyridin-2-ylacetyl)piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16-12-22(17(24)11-14-3-1-2-7-20-14)10-6-15(16)21-18(25)13-4-8-19-9-5-13/h1-5,7-9,15-16,23H,6,10-12H2,(H,21,25)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQIZNSWXPAJC-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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